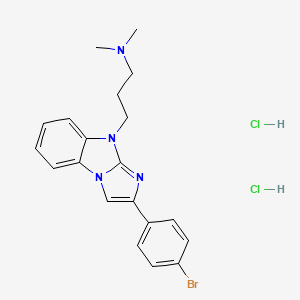
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . Common reagents used in these reactions include sodium metabisulphite as an oxidizing agent and various solvents under mild conditions . The reaction conditions are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit different biological activities depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . It may also interact with microbial enzymes, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-Phenylbenzimidazole
- 2-(4-Fluorobenzyl)-1H-benzimidazole
- 2-Phenethyl-1H-benzimidazole
Uniqueness
What sets 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride apart is its unique combination of a bromine-substituted phenyl ring and a dimethylaminopropyl side chain, which may contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
38652-53-8 |
|---|---|
Formule moléculaire |
C20H23BrCl2N4 |
Poids moléculaire |
470.2 g/mol |
Nom IUPAC |
3-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H21BrN4.2ClH/c1-23(2)12-5-13-24-18-6-3-4-7-19(18)25-14-17(22-20(24)25)15-8-10-16(21)11-9-15;;/h3-4,6-11,14H,5,12-13H2,1-2H3;2*1H |
Clé InChI |
USBLTPKNXMVARI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


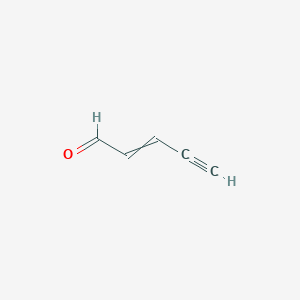
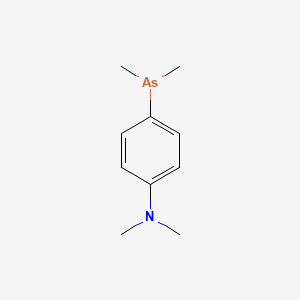

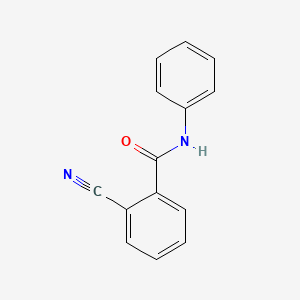
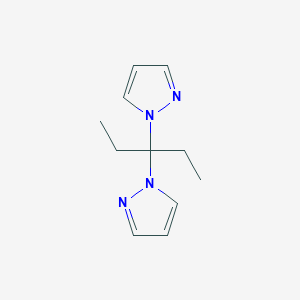
![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
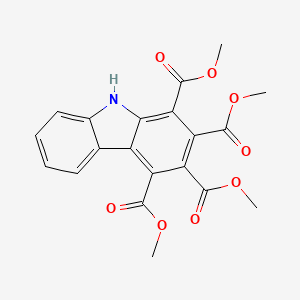
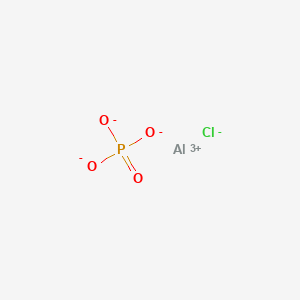
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)

![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
